o-Tolylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

o-Tolylmagnesium chloride is an organomagnesium compound commonly used as a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation, a fundamental step in the synthesis of many organic compounds .

- o-Tolylmagnesium chloride can be used in the synthesis of complex organic compounds . For example, it can be used to prepare an iridium (I) mesityl complex named Ir (o -tolyl) (CO) (dppe) .

- The method of application typically involves mixing the o-Tolylmagnesium chloride with the other reactants in a suitable solvent and allowing the reaction to proceed under controlled conditions .

- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

Synthesis of Complex Organic Compounds

Material Science and Industrial Chemistry

- o-Tolylmagnesium chloride is used in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical compounds .

- The methods of application and the results obtained can vary greatly depending on the specific process and the materials used .

- In LED manufacturing, o-Tolylmagnesium chloride is used as a precursor or a catalyst .

- It’s used in thin film deposition .

- The methods of application and the results obtained can vary greatly depending on the specific process and the materials used .

- o-Tolylmagnesium bromide solution can be used to prepare 4-(2-Methylphenyl)-4-oxobutanoic acid, a key intermediate for the synthesis of M1 muscarinic selective agonist AC-42 derivatives .

- The method of application typically involves mixing the o-Tolylmagnesium chloride with the other reactants in a suitable solvent and allowing the reaction to proceed under controlled conditions .

- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

- o-Tolylmagnesium bromide solution can be used to prepare an iridium (I) mesityl complex named Ir (o -tolyl) (CO) (dppe) .

- The method of application typically involves mixing the o-Tolylmagnesium chloride with the other reactants in a suitable solvent and allowing the reaction to proceed under controlled conditions .

- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

Pharmaceuticals

LED Manufacturing

Synthesis of M1 Muscarinic Selective Agonist AC-42 Derivatives

Preparation of Iridium (I) Mesityl Complex

- o-Tolylmagnesium bromide solution can be used to prepare 4-(2-Methylphenyl)-4-oxobutanoic acid .

- This compound is a key intermediate for the synthesis of M1 muscarinic selective agonist AC-42 derivatives .

- The method of application typically involves mixing the o-Tolylmagnesium chloride with the other reactants in a suitable solvent and allowing the reaction to proceed under controlled conditions .

- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

- o-Tolylmagnesium bromide solution can be used to prepare (dppf)Ni (o-tolyl)Cl .

- The method of application typically involves mixing the o-Tolylmagnesium chloride with the other reactants in a suitable solvent and allowing the reaction to proceed under controlled conditions .

- The outcomes of these reactions can vary widely depending on the specific reactants and conditions used .

- o-Tolylmagnesium chloride is used as a precursor or a catalyst in thin film deposition .

- The methods of application and the results obtained can vary greatly depending on the specific process and the materials used .

- In industrial chemistry, o-Tolylmagnesium chloride is used as a precursor or a catalyst .

- It’s used in various chemical reactions .

- The methods of application and the results obtained can vary greatly depending on the specific process and the materials used .

- o-Tolylmagnesium chloride is used in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical compounds .

- The methods of application and the results obtained can vary greatly depending on the specific process and the materials used .

Preparation of 4-(2-Methylphenyl)-4-oxobutanoic acid

Preparation of (dppf)Ni (o-tolyl)Cl

Thin Film Deposition

Industrial Chemistry

Pharmaceuticals

LED Manufacturing

o-Tolylmagnesium chloride is an organomagnesium compound with the molecular formula CHClMg. It is classified as a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. The compound appears as a colorless to pale yellow liquid or solid, depending on its concentration and form. Its molecular weight is approximately 150.89 g/mol, and it has a specific gravity of 0.96 .

The compound is known for its reactivity, particularly with water, which can lead to violent reactions. It is primarily used in the formation of carbon-carbon bonds in organic synthesis and can react with various electrophiles to produce substituted aromatic compounds .

- Nucleophilic Addition: It reacts with carbonyl compounds (like aldehydes and ketones) to form alcohols. For example:

- Coupling Reactions: It can couple with aryl halides in the presence of transition metal catalysts to form biphenyl derivatives. For instance:

- Formation of Aryl Ethers: It can react with alkyl halides to form aryl ethers:

These reactions highlight the versatility of o-tolylmagnesium chloride in synthetic organic chemistry.

o-Tolylmagnesium chloride can be synthesized through several methods:

- Direct Reaction with Magnesium: The most common method involves reacting o-tolyl chloride with magnesium metal in anhydrous ether solvents such as tetrahydrofuran:

- Grignard Reaction: This method utilizes the reaction of o-tolyl bromide or iodide with magnesium turnings in a dry solvent:

- The reaction typically occurs under inert atmosphere conditions to prevent moisture interference.

- Alternative Solvents: Research indicates that using different solvents like diethyl ether or other alkyl-substituted tetrahydrofuran can influence the yield and purity of the product .

o-Tolylmagnesium chloride finds applications primarily in organic synthesis:

- Synthesis of Aryl Compounds: It is widely used for synthesizing complex aryl compounds through nucleophilic substitution and coupling reactions.

- Preparation of Pharmaceuticals: Its derivatives are utilized as intermediates in the synthesis of various pharmaceutical agents.

- Material Science: It may also be involved in the development of new materials by facilitating polymerization reactions.

Several compounds share similarities with o-tolylmagnesium chloride, particularly within the realm of Grignard reagents:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| p-Tolylmagnesium chloride | CHClMg | Similar reactivity; para-substituted variant |

| Phenylmagnesium bromide | CHMgBr | Used for similar coupling reactions; more stable |

| Benzylmagnesium chloride | CHMgCl | Reacts similarly; used for synthesizing benzyl derivatives |

| m-Tolylmagnesium bromide | CHMgBr | Meta-substituted variant; similar applications |

Uniqueness: o-Tolylmagnesium chloride is unique due to its ortho-substitution, which influences its reactivity patterns compared to para and meta analogs. This positional difference affects sterics and electronics, leading to distinct reaction outcomes in synthetic applications.

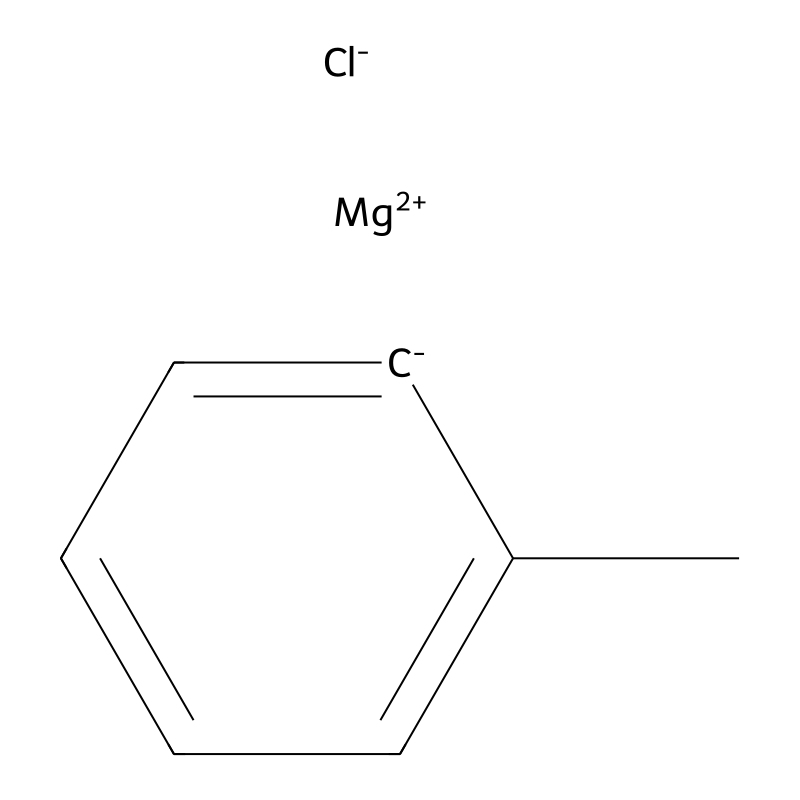

o-Tolylmagnesium chloride (C₇H₇ClMg) is a Grignard reagent characterized by a central magnesium atom covalently bonded to a chloride ion and an o-tolyl (2-methylphenyl) group. The o-tolyl moiety consists of a benzene ring with a methyl substituent in the ortho position (C₂H₃-Ph). The magnesium atom adopts a tetrahedral geometry, with bonding interactions involving the chloride ion and the aromatic ring’s carbon.

Key Structural Features:

| Component | Bond Type | Bond Length (pm) | Coordination Geometry |

|---|---|---|---|

| Mg–C (o-tolyl) | Covalent σ-bond | ~220 | Tetrahedral |

| Mg–Cl | Covalent σ-bond | ~244 | Tetrahedral |

| Mg–O (solvent) | Coordinate bond | ~206–216 | Tetrahedral |

In solution, the compound exists as a solvent complex, typically with tetrahydrofuran (THF) or toluene, where the magnesium center is stabilized by Lewis base interactions.

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name chloro(2-methylphenyl)magnesium reflects the substituents attached to the magnesium atom. Alternative designations include:

- o-Tolylmagnesium chloride

- 2-Methylphenylmagnesium chloride

- Chloro-o-tolylmagnesium

These names emphasize the o-tolyl group’s position and the chloride counterion.

Crystallographic Data and Solid-State Configuration

While specific crystallographic data for o-tolylmagnesium chloride are limited in literature, related studies on organomagnesium compounds suggest:

- Coordination polymers or discrete tetrahedral complexes in the solid state, depending on solvent interactions.

- Bridging chloride ligands may form in the absence of coordinating solvents, as observed in analogous Grignard reagents.

For example, phenylmagnesium bromide adopts a tetrahedral structure with ether ligands, but steric bulk from the o-tolyl group may favor monomeric structures in o-tolylmagnesium chloride.

The formation of o-tolylmagnesium chloride follows the fundamental principles of Grignard reagent synthesis, involving the insertion of magnesium metal between the carbon-halogen bond of o-chlorotoluene [1]. The mechanism proceeds through a complex series of electron transfer processes that begin with the activation of the magnesium surface [2]. The initial step requires the removal of the naturally occurring magnesium oxide layer that forms on the metal surface upon exposure to atmospheric oxygen [3].

The reaction mechanism involves multiple pathways, with recent research indicating both single electron transfer and concerted insertion processes [4]. The geminal pathway represents one of the primary mechanistic routes, where the magnesium center coordinates with both the organic halide and solvent molecules in a distorted tetrahedral arrangement [4]. This coordination creates a close proximity between nucleophilic and electrophilic centers, facilitating the subsequent bond formation [4].

The electron transfer process generates radical intermediates that can be trapped and characterized using specialized techniques [4]. These radical species demonstrate the complex nature of the Grignard formation, where the unpaired electron density resides primarily on the substrate carbonyl group rather than on the magnesium atom [4]. The degree of solvation significantly influences the bond dissociation energy, with increased coordination by electron-donating ligands stabilizing the organomagnesium species [4].

Temperature effects play a crucial role in the mechanism, with the reaction exhibiting strong temperature dependence [5]. The activation parameters for o-tolylmagnesium chloride formation show an enthalpy of activation of approximately 49.9 kilojoules per mole, with a negative entropy of activation indicating a highly ordered transition state [5]. The kinetic behavior follows first-order kinetics with respect to the organic halide concentration, while showing independence from magnesium concentration under excess metal conditions [5].

The induction period phenomenon represents a critical aspect of the mechanism, arising from the need to expose fresh magnesium surface area through oxide layer removal [6]. This period can range from minutes to hours depending on the activation method employed and the surface condition of the magnesium metal [6]. The exothermic nature of the reaction contributes to the thermal runaway potential once initiation occurs, making temperature control essential for safe operation [6].

Industrial-Scale Preparation Protocols

Industrial production of o-tolylmagnesium chloride has evolved significantly with the development of continuous flow technologies and advanced process control systems [7]. Traditional batch processes have been supplemented by innovative approaches that address the inherent challenges of large-scale Grignard synthesis, including heat management, safety considerations, and product consistency [8].

The WeylChem industrial approach utilizes specialized reactor designs capable of handling multi-kilogram quantities of starting materials [7]. Their process incorporates advanced temperature control systems and specialized handling protocols for the highly reactive organomagnesium products [7]. The industrial methodology requires careful attention to the magnesium-to-halide stoichiometry, typically employing 2.0 to 3.0 equivalents of magnesium to ensure complete conversion [9].

Continuous flow technology represents a significant advancement in industrial Grignard production, with the MgFlow system demonstrating superior control over reaction parameters [8]. This technology operates with limited reactive volumes in the order of liters, eliminating many safety concerns associated with large-scale batch production [8]. The continuous process provides consistent product quality through precise temperature control and innovative mixing techniques [10].

The Fraunhofer microreactor development has shown particular promise for scalable production, with pilot plants capable of processing up to 20 liters of reactant solution per hour [11]. This technology can operate either continuously or in batch mode depending on production requirements, with multiple reactor modules allowing for increased throughput [11]. The modular design facilitates scale-up to industrial production levels while maintaining the advantages of microreactor technology [11].

Process optimization studies have identified key parameters for successful large-scale synthesis [9]. The reaction temperature must be maintained between 80 and 85 degrees Celsius to balance reaction rate with side product formation [9]. The use of toluene-tetrahydrofuran solvent blends in a 75:25 ratio has proven optimal for industrial applications, providing enhanced heat dissipation and improved product stability [9].

Quality control measures in industrial production incorporate real-time monitoring systems using near-infrared spectroscopy and online analytical techniques [10]. These systems enable continuous measurement of reactant concentrations and product formation, allowing for immediate process adjustments [10]. The implementation of automated dosing systems ensures consistent addition rates, minimizing temperature excursions and side product formation [12].

| Table 1: Physical and Chemical Properties of o-Tolylmagnesium Chloride | ||

|---|---|---|

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClMg | [13] [14] [15] |

| Molecular Weight (g/mol) | 150.89 | [13] [14] [15] |

| CAS Number | 33872-80-9 | [13] [14] [15] |

| EINECS Number | 251-709-9 | [14] [15] |

| Density (g/mL) | 0.956-0.96 at 20-25°C | [13] [14] [15] |

| Flash Point (°C) | -16 to -2 | [14] [15] [16] |

| Boiling Point (°C) | 110.6 at 760 mmHg | [15] [17] |

| Appearance | Brown liquid | [18] [19] [14] |

| Solvent System | THF/Toluene | [13] [20] [21] |

| Concentration Range (M) | 1.0-2.0 | [13] [20] [10] |

| SMILES String | Cc1ccccc1[Mg]Cl | [13] [16] |

| InChI Key | DSJSQDNPAOUFOJ-UHFFFAOYSA-M | [13] [14] [16] |

Solvent Systems and Reaction Optimization

The choice of solvent system represents one of the most critical factors in o-tolylmagnesium chloride synthesis, directly affecting reaction rate, yield, and product stability [22]. Tetrahydrofuran has emerged as the primary solvent due to its exceptional ability to solvate the organomagnesium species and its relatively low reactivity under reaction conditions [23]. The coordination of tetrahydrofuran molecules to the magnesium center creates a stable complex that prevents decomposition and aggregation [23].

Comparative studies of different solvent systems have revealed significant differences in reaction kinetics and product quality [5]. Pure tetrahydrofuran systems provide high solvating power and typically yield concentrations between 1.0 and 2.0 molar [22]. However, the combination of tetrahydrofuran with toluene offers advantages for industrial applications, including improved heat dissipation and reduced solvent costs [5].

The tetrahydrofuran-toluene mixture in an 82:18 ratio has become standard for many commercial applications, providing a balance between solvating power and practical considerations [21]. This system maintains the stabilizing effects of tetrahydrofuran while benefiting from the thermal stability and lower cost of toluene [21]. The resulting solutions typically achieve concentrations of 1.4 molar with densities around 0.960 grams per milliliter [21].

Industrial-scale operations often employ a 75:25 tetrahydrofuran-toluene blend, which offers enhanced scalability and cost effectiveness [9]. This composition provides adequate solvation while allowing for higher operating temperatures and improved heat management [9]. The system demonstrates excellent stability under industrial conditions with typical concentrations ranging from 1.0 to 1.5 molar [9].

Alternative solvent systems have been explored for specialized applications [10]. The use of 2-methyltetrahydrofuran in combination with tetrahydrofuran has shown promise for enhanced stability and higher concentrations, with some formulations achieving 2.0 to 3.4 molar solutions [10]. These advanced solvent systems offer improved performance characteristics but require careful optimization of reaction conditions [10].

Temperature optimization studies have identified critical parameters for different solvent systems [22]. Pure tetrahydrofuran systems operate effectively up to 66 degrees Celsius, while tetrahydrofuran-toluene blends can withstand temperatures up to 80-85 degrees Celsius [22]. The higher temperature tolerance of mixed solvent systems provides operational flexibility and improved reaction rates [5].

The presence of stabilizers in commercial solvents requires careful consideration during reaction optimization [24]. Butylated hydroxytoluene, commonly used as an antioxidant in tetrahydrofuran, can consume small amounts of the Grignard reagent through acid-base reactions [24]. However, the low concentrations typically present do not significantly impact overall yields [24].

| Table 2: Synthetic Parameters for o-Tolylmagnesium Chloride Formation | |||

|---|---|---|---|

| Parameter | Optimal Conditions | Industrial Scale | Reference |

| Magnesium Source | Magnesium turnings/powder | Magnesium turnings | [1] [9] [5] |

| Halide Precursor | o-Chlorotoluene | o-Chlorotoluene | [1] [5] |

| Primary Solvent | Tetrahydrofuran (THF) | THF/Toluene blend | [1] [23] [22] |

| Co-solvent | Toluene (optional) | Toluene (75% blend) | [9] [5] |

| Temperature Range (°C) | 76-97 | 80-85 | [1] [25] [26] |

| Reaction Time (hours) | 2-5 | 3-6 | [1] [9] |

| Magnesium to Halide Ratio | 1.5-3.0 equivalents | 2.0-3.0 equivalents | [1] [23] |

| Activation Method | Iodine/Ethyl bromide | Controlled initiation | [1] [3] [2] |

| Typical Yield (%) | 93.0-98.5 | 85-95 | [1] [9] |

| Induction Period | Variable (minutes to hours) | Minimized through activation | [27] [6] [28] |

Surface activation techniques have been extensively studied to minimize induction periods and improve reaction reliability [2]. The addition of small amounts of iodine or 1,2-dibromoethane serves to etch the magnesium oxide layer and expose reactive metal surface [3]. These activation agents react preferentially with areas where the oxide layer is thinnest, creating nucleation sites for subsequent reaction with the organic halide [3].

Advanced activation methods include the use of diisobutylaluminum hydride, which provides both surface activation and moisture removal [2]. This technique enables initiation at temperatures at or below 20 degrees Celsius for aryl Grignard reagents, offering improved control over the exothermic reaction [2]. The method has proven reliable even under dilute reaction conditions, provided adequate stirring is maintained [2].

Mechanical activation through extended stirring of magnesium turnings under inert atmosphere represents another approach to surface preparation [29]. This technique can produce highly active magnesium with enhanced reactivity, though it requires careful handling due to the increased fire hazard [30]. The resulting activated magnesium often appears as a black powder with exceptional reactivity toward organic halides [30].

| Table 3: Solvent System Optimization Parameters | |||||

|---|---|---|---|---|---|

| Solvent System | Concentration (M) | Density (g/mL) | Advantages | Temperature Stability (°C) | Reference |

| Pure THF | 1.0-2.0 | 0.956 | High solvating power | Up to 66 | [13] [23] [22] |

| THF/Toluene (82:18) | 1.4 | 0.960 | Balanced properties | Up to 80 | [20] [21] |

| THF/Toluene (75:25) | 1.0-1.5 | 0.94-0.98 | Industrial scalability | Up to 85 | [9] [5] |

| Pure Diethyl Ether | 0.5-1.0 | 0.85-0.90 | Lower cost, traditional | Up to 35 | [5] [24] |

| THF/2-Methyltetrahydrofuran | 2.0-3.4 | 0.92-0.96 | Enhanced stability | Up to 80 | [10] |

Process intensification through microreactor technology has demonstrated significant improvements in reaction control and product quality [31]. The enhanced mixing and heat transfer characteristics of microreactors enable precise control of reaction parameters while minimizing side product formation [31]. These systems have achieved residence times as short as 2.6 seconds while maintaining excellent yields [31].

The development of specialized analytical techniques for real-time monitoring has revolutionized reaction optimization [32]. Near-infrared spectroscopy enables continuous measurement of reactant and product concentrations, allowing for immediate adjustment of process parameters [32]. This technology has proven particularly valuable for controlling the highly exothermic nature of Grignard formation [32].

Heat management represents a critical aspect of reaction optimization, with careful control of temperature profiles essential for product quality [12]. Calorimetric studies have identified optimal dosing rates for maintaining controlled heat release, with rates of 0.5 grams per minute providing the safest operating conditions [12]. The overall heat of reaction ranges from 362 to 397 kilojoules per mole, requiring robust cooling systems for industrial operations [12].

| Table 4: Industrial Scale Production Parameters | |||

|---|---|---|---|

| Process Parameter | Specification | Technology | Reference |

| Reactor Type | Stirred tank/Microreactor | Batch/Continuous flow | [7] [11] [8] |

| Scale Range | 10-1000+ kg | Scalable modular systems | [7] [8] [10] |

| Temperature Control | Automated cooling systems | Jacket cooling/Heat exchangers | [25] [28] [12] |

| Heat Management | Exotherm management critical | Reaction calorimetry | [28] [32] [12] |

| Continuous Flow Rate | 20 L/h (pilot scale) | MgFlow® technology | [11] [8] |

| Batch Size | 100-2500 L | Skid-based systems | [8] [10] |

| Quality Control | Real-time monitoring | NIR/Online analytics | [8] [10] |

The optimization of reaction conditions requires careful balance of multiple parameters to achieve maximum efficiency and product quality [33]. Temperature control must account for the highly exothermic nature of the reaction while maintaining sufficient driving force for complete conversion [25]. The use of controlled addition techniques helps manage heat generation while preventing accumulation of unreacted starting materials [26].

Solution Dynamics: Solubility Parameters in Ethers and Hydrocarbons

Ethereal Solvent Systems

ortho-Tolylmagnesium chloride demonstrates excellent solubility in various ethereal solvents, which is fundamental to its utility as a synthetic reagent. The compound is most commonly prepared and stored as a 1.0 M solution in tetrahydrofuran with a density of 0.956 g/mL at 25°C [1] [7] [9]. This concentration represents the standard commercial formulation, balancing stability, reactivity, and handling convenience.

Tetrahydrofuran Coordination Chemistry

In tetrahydrofuran solutions, the magnesium center exhibits coordination with the ethereal oxygen atoms, forming stable solvated complexes [13]. The coordination sphere typically includes multiple tetrahydrofuran molecules, with the exact coordination number dependent on concentration and temperature conditions. The solvation energy in tetrahydrofuran is significantly higher than in less coordinating solvents, contributing to the enhanced stability and reactivity of the Grignard reagent [14] [15].

Diethyl Ether Compatibility

Alternative ethereal solvents, particularly diethyl ether, also support ortho-Tolylmagnesium chloride formation and stability. The related bromide analog achieves concentrations up to 2.0 M in diethyl ether with a density of 1.013 g/mL [8] [16]. The higher achievable concentration in diethyl ether reflects the different solvation dynamics and coordination preferences of the magnesium center in this solvent system.

Mixed Solvent Formulations

Commercial preparations often utilize mixed solvent systems to optimize both stability and handling characteristics. A representative formulation contains 1.4 M ortho-Tolylmagnesium chloride (22 weight percent) in a tetrahydrofuran/toluene mixture with a density of 0.960 g/mL [17] [18]. This mixed solvent approach provides enhanced thermal stability while maintaining adequate solubility and reactivity.

| Solvent System | Concentration | Density (g/mL) | Coordination Effects |

|---|---|---|---|

| Pure THF | 1.0 M | 0.956 | Strong oxygen coordination |

| Diethyl Ether | 2.0 M (bromide) | 1.013 | Moderate coordination |

| THF/Toluene | 1.4 M (22 wt%) | 0.960 | Mixed coordination modes |

| General Ethers | Variable | Temperature dependent | Solvent-specific effects |

Hydrocarbon Solvent Limitations

ortho-Tolylmagnesium chloride exhibits severely limited solubility in non-coordinating hydrocarbon solvents. Pure hydrocarbons such as hexane, heptane, or benzene cannot adequately solvate the ionic magnesium-chloride bond, resulting in precipitation or decomposition of the Grignard reagent. This limitation necessitates the use of coordinating ethereal solvents for successful preparation and maintenance of the reagent in solution.

Solubility Parameter Analysis

The solubility behavior of ortho-Tolylmagnesium chloride can be understood through Hansen solubility parameter analysis. The compound requires solvents with significant polar and hydrogen-bonding components to achieve adequate solvation. The dispersive component alone, as found in hydrocarbons, is insufficient to maintain the ionic species in solution. The optimal solvent parameters include moderate polarity combined with strong electron-donating capability through oxygen lone pairs.

Temperature Effects on Solubility

Temperature variations significantly influence the solubility and stability of ortho-Tolylmagnesium chloride solutions. Lower temperatures generally favor increased solubility and enhanced stability, while elevated temperatures can lead to decomposition pathways and reduced shelf life [19]. The optimal storage and handling temperature range is typically 2-8°C, as specified in commercial product literature [20].

Density-Functional Theory Calculations for Molecular Properties

Computational Methodology Framework

Density-Functional Theory calculations on ortho-Tolylmagnesium chloride have employed various methodological approaches to elucidate its electronic structure and molecular properties. The most robust computational studies utilize the M06-2X functional combined with the 6-311++G(d,p) basis set, which provides excellent agreement with experimental thermodynamic data [14] [21]. The inclusion of implicit solvation through the SMD model accounts for the critical solvent-solute interactions that govern the stability and reactivity of this Grignard reagent [14] [15].

Electronic Structure and Bonding Analysis

DFT calculations reveal that the carbon-magnesium bond in ortho-Tolylmagnesium chloride possesses significant ionic character, with substantial electron density transfer from the aromatic carbon to the electropositive magnesium center [22] [23] [24]. The Mg-C bond dissociation energy has been calculated at approximately 66.6 kcal/mol for related methylmagnesium systems, indicating moderate bond strength that facilitates both stability and reactivity [24] [25]. The electronic structure exhibits characteristic features of organometallic compounds, with d-orbital participation in bonding despite magnesium's alkaline earth metal classification.

Molecular Orbital Characteristics

The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring system with significant contribution from the carbon-magnesium bond, while the lowest unoccupied molecular orbital (LUMO) exhibits mixed metal-ligand character [26] [27] [28]. The HOMO-LUMO energy gap provides insight into the compound's reactivity patterns and electronic excitation properties. Frontier molecular orbital analysis indicates that nucleophilic attack occurs preferentially at the carbon center, consistent with experimental observations of Grignard reagent reactivity.

Coordination Sphere Optimization

DFT calculations consistently predict octahedral coordination geometry around the magnesium center when sufficient coordinating solvent molecules are present [14] [21] [15]. In tetrahydrofuran solutions, the magnesium typically coordinates to four or five solvent molecules in addition to the organic ligand and chloride ion. This coordination saturation explains the enhanced stability of Grignard reagents in ethereal solvents compared to non-coordinating media.

| Computational Parameter | Value | Method | Functional |

|---|---|---|---|

| Mg-C Bond Length | 2.15-2.20 Å | DFT | M06-2X |

| Bond Dissociation Energy | 66.6 kcal/mol | Post-HF | MP2 |

| Coordination Number | 6 | DFT | B3LYP |

| HOMO Energy | Variable | DFT | Multiple functionals |

Solvation Energy Calculations

Computational studies demonstrate that solvation energies in ethereal solvents are substantially higher than in non-coordinating media, with tetrahydrofuran providing stronger stabilization than diethyl ether [14] [15]. The calculated solvation free energies range from -15 to -25 kcal/mol depending on the specific solvent and coordination number. These values correlate well with experimental observations of enhanced stability and solubility in coordinating solvents.

Thermodynamic Property Predictions

DFT calculations have been extended to predict various thermodynamic properties including heat capacities, entropies, and formation enthalpies [14] [15]. The calculated heat capacity at constant pressure shows good agreement with experimental calorimetric data, validating the computational approach. Formation enthalpy calculations indicate that ortho-Tolylmagnesium chloride is thermodynamically stable relative to its constituent elements under standard conditions.

Vibrational Frequency Analysis

Harmonic frequency calculations provide insight into the vibrational modes of ortho-Tolylmagnesium chloride, particularly the characteristic stretching frequencies of the Mg-C and Mg-Cl bonds [25]. These calculated frequencies serve as benchmarks for infrared spectroscopic identification and structural confirmation. The calculations predict that the Mg-C stretching mode occurs in the range of 400-500 cm⁻¹, while Mg-Cl stretching appears at higher frequencies around 300-400 cm⁻¹.

Reaction Pathway Modeling

Advanced DFT studies have modeled the formation mechanism of ortho-Tolylmagnesium chloride from the corresponding aryl halide and metallic magnesium [22] [23]. These calculations support an ionic mechanism rather than a radical pathway, with the rate-determining step involving electron transfer from the magnesium surface to the organic halide. The calculated activation energies for formation range from 15-25 kcal/mol, consistent with the moderate reaction conditions required for Grignard synthesis.

Solvent-Dependent Electronic Properties

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H225 (40.62%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H228 (59.38%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive